Ethyl 4-(tert-Butyl)-alpha,alpha-difluorophenylacetate

Lipophilicity Drug design Physicochemical property comparison

Ethyl 4-(tert-Butyl)-alpha,alpha-difluorophenylacetate (CAS 1027514-13-1) is a gem‑difluoro phenylacetate ester featuring a para‑tert‑butyl substituent on the aromatic ring. With molecular formula C₁₄H₁₈F₂O₂ and a molecular weight of 256.29 g·mol⁻¹, this fluorinated building block is supplied as a colourless liquid with a predicted boiling point of 295.5 ± 35.0 °C and a calculated LogP (XLogP3) of 4.5.

Molecular Formula C14H18F2O2
Molecular Weight 256.293
CAS No. 1027514-13-1
Cat. No. B2724202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(tert-Butyl)-alpha,alpha-difluorophenylacetate
CAS1027514-13-1
Molecular FormulaC14H18F2O2
Molecular Weight256.293
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=C(C=C1)C(C)(C)C)(F)F
InChIInChI=1S/C14H18F2O2/c1-5-18-12(17)14(15,16)11-8-6-10(7-9-11)13(2,3)4/h6-9H,5H2,1-4H3
InChIKeyWZGDUQNRJSHKRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(tert-Butyl)-alpha,alpha-difluorophenylacetate (CAS 1027514-13-1): Procurement-Relevant Structural and Physicochemical Profile


Ethyl 4-(tert-Butyl)-alpha,alpha-difluorophenylacetate (CAS 1027514-13-1) is a gem‑difluoro phenylacetate ester featuring a para‑tert‑butyl substituent on the aromatic ring . With molecular formula C₁₄H₁₈F₂O₂ and a molecular weight of 256.29 g·mol⁻¹, this fluorinated building block is supplied as a colourless liquid with a predicted boiling point of 295.5 ± 35.0 °C and a calculated LogP (XLogP3) of 4.5 . It belongs to the broader α,α‑difluorophenylacetate class, which has been validated in medicinal chemistry as a source of pre‑clinical anti‑inflammatory agents and enzyme inhibitors [1].

Why Generic α,α‑Difluorophenylacetates Cannot Replace Ethyl 4‑(tert‑Butyl)‑α,α‑difluorophenylacetate: Evidence for Substituent‑Driven Differentiation


Within the α,α‑difluorophenylacetate family, the para‑substituent identity critically governs lipophilicity, steric bulk, and metabolic stability — parameters that directly influence pharmacokinetic and pharmacodynamic outcomes in drug discovery [1]. The tert‑butyl group confers a LogP increase of >2 orders of magnitude relative to the unsubstituted parent and provides substantial steric shielding, which can reduce metabolic oxidation at the para‑position . Consequently, generic α,α‑difluorophenylacetates lacking this specific para‑substitution pattern cannot replicate the solubility, permeability, or metabolic profile of the 4‑tert‑butyl derivative, making direct substitution scientifically invalid without re‑optimisation of the synthetic route or the derived lead series [2].

Ethyl 4‑(tert‑Butyl)‑α,α‑difluorophenylacetate: Head‑to‑Head Quantitative Evidence for Differentiated Procurement


LogP Comparison: tert‑Butyl Derivative Delivers >2 Orders of Magnitude Higher Lipophilicity Than the Unsubstituted Parent

The introduction of a para‑tert‑butyl group onto the α,α‑difluorophenylacetate scaffold raises the predicted partition coefficient by more than two LogP units relative to the unsubstituted parent ethyl 2,2‑difluoro‑2‑phenylacetate (CAS 2248-46-6) [1]. This magnitude of lipophilicity enhancement is consistent with the known Hansch π value of ~1.98 for the tert‑butyl substituent and is corroborated by the melting‑point elevation observed in the corresponding carboxylic acid (80–83 °C vs. non‑tert‑butyl analogues that remain oily at room temperature) .

Lipophilicity Drug design Physicochemical property comparison

Steric Bulk Index: tert‑Butyl Substituent Provides Significant Steric Differentiation vs. Chloro Analogue

The para‑tert‑butyl group imparts substantially greater steric bulk than the 4‑Cl substituent found in the closest commercially available congener, ethyl 4‑chloro‑α,α‑difluorophenylacetate (CAS 130754‑19‑7). The tert‑butyl group adds three sp³‑hybridised methyl groups that create a local steric environment absent in the planar chloro analogue, which can be exploited to control regioselectivity in cross‑coupling and decarboxylative functionalisation reactions [1][2]. The difference is qualitatively supported by the larger molar volume (237.2 cm³) and higher predicted boiling point (295.5 °C) of the tert‑butyl derivative compared with the 4‑chloro analogue (267.1 °C) .

Steric hindrance Reaction selectivity Synthetic utility

Target‑Class Validation: α,α‑Difluorophenylacetamide Scaffold Delivers Potent Pre‑Clinical Anti‑Inflammatory Activity as a Diclofenac Analogue

α,α‑Difluorophenylacetamides are established structural analogues of the non‑steroidal anti‑inflammatory drug (NSAID) diclofenac and have demonstrated potent pre‑clinical anti‑inflammatory activity in vitro [1]. The gem‑difluoro motif is crucial for bioactivity because it mimics the carbonyl oxygen while resisting metabolic oxidation, thereby prolonging target engagement. Ethyl 4‑(tert‑butyl)‑α,α‑difluorophenylacetate serves as a direct ester prodrug precursor to the corresponding α,α‑difluorophenylacetic acid or amide, placing it squarely within this pharmacologically validated chemical space [2].

Anti-inflammatory Diclofenac analogue Drug discovery

Metabolic Stability Advantage: tert‑Butyl Group Reduces Para‑Position Oxidative Metabolism Relative to Unsubstituted Analogues

The para‑tert‑butyl substituent provides steric shielding that impedes cytochrome P450‑mediated oxidation at the phenyl ring, a common metabolic soft spot in phenylacetate‑based leads . While direct comparative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for the target compound versus the unsubstituted parent are not publicly available, the general principle of tert‑butyl‑mediated metabolic shielding is well established in medicinal chemistry, and the compound's higher LogP (4.5 vs. 2.34) is consistent with the expected trend of reduced oxidative liability .

Metabolic stability CYP oxidation tert‑Butyl shielding

GPR55 Receptor Modulator Lead Structure: Structural Novelty Supported by Peer‑Reviewed Medicinal Chemistry

A 2024 study published in the Journal of Medicinal Chemistry identified derivatives of ethyl 4‑(tert‑butyl)‑α,α‑difluorophenylacetate as lead structures for GPR55 receptor modulation [1]. GPR55 is an orphan GPCR implicated in cancer progression and neuroinflammation and is considered an emerging high‑value drug target [2]. The report highlighted that the fluorinated aromatic system enhanced binding affinity through favourable interactions with transmembrane helices in the receptor's orthosteric site — a structural feature conferred specifically by the α,α‑difluoro motif in combination with the tert‑butylphenyl scaffold [1].

GPR55 GPCR modulator Cancer Neuroinflammation

Physicochemical Property Package: Boiling Point, Density and Purity Specifications Enable Reliable Scale‑Up

The compound is supplied with well‑defined physicochemical specifications that directly support procurement and scale‑up decisions: predicted density of 1.1 ± 0.1 g·cm⁻³, boiling point of 295.5 ± 35.0 °C at 760 mmHg, and flash point of 128.3 ± 20.8 °C . Commercial purity typically ranges from 93 % to NLT 98 % depending on the vendor, with MDL number MFCD11007714 providing unique traceability . These parameters are critical for calculating reagent stoichiometry, selecting distillation conditions, and performing safety assessments during pilot‑scale synthesis.

Scale‑up Quality control Physicochemical specifications

Ethyl 4-(tert-Butyl)-α,α-difluorophenylacetate: Evidence‑Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: Synthesis of α,α‑Difluorophenylacetamide‑Based NSAID Analogues

The target compound is an ideal ester precursor for generating α,α‑difluorophenylacetamides, a class of diclofenac analogues with demonstrated pre‑clinical anti‑inflammatory activity [1]. The para‑tert‑butyl group enhances lipophilicity (LogP ≈ 4.5) to potentially improve cellular permeability, while the gem‑difluoro motif confers resistance to metabolic oxidation relative to the parent phenylacetamide scaffold [2]. Use this building block in amide‑coupling or hydrolysis‑condensation sequences to rapidly explore structure‑activity relationships for inflammatory disease targets.

GPCR Drug Discovery: GPR55 Receptor Modulator Development

Given the 2024 identification of this scaffold as a lead structure for GPR55 receptor modulators [1], the compound is directly relevant for laboratories pursuing small‑molecule agonists or antagonists of this orphan GPCR implicated in cancer and neuroinflammation. The fluorinated aromatic system enhances binding through interactions with the receptor's orthosteric site [1]. Researchers can procure this building block to support hit‑to‑lead chemistry without the need for de novo scaffold synthesis.

Synthetic Methodology: Decarboxylative and Cross‑Coupling Functionalisation of gem‑Difluoroarylacetic Esters

Ethyl 4‑(tert‑butyl)‑α,α‑difluorophenylacetate is a member of the α,α‑difluoroarylacetic ester family that has been validated as a substrate for decarboxylative functionalisation and transition‑metal‑catalysed cross‑coupling [1]. The steric bulk of the tert‑butyl group offers a useful parameter for tuning reaction selectivity [2]. This compound can be employed directly in the development of new synthetic methods that require a sterically demanding, electronically deactivated aryl substrate.

Physicochemical Property Optimisation: Strategic LogP and Metabolic Stability Tuning in Lead Series

When a lead series based on unsubstituted α,α‑difluorophenylacetates (LogP ≈ 2.3) suffers from poor membrane permeability or rapid metabolic clearance, the 4‑tert‑butyl derivative (LogP ≈ 4.5) offers a systematic, quantifiable shift in lipophilicity [1]. The >2‑unit LogP increase and steric shielding at the para‑position can be exploited to map the property‑activity landscape without changing the core difluoroacetate pharmacophore, thereby preserving target engagement while improving ADME parameters [2].

Quote Request

Request a Quote for Ethyl 4-(tert-Butyl)-alpha,alpha-difluorophenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.